N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide
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Overview
Description
N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is a complex organic compound that features a thiazole ring and a benzothiadiazole moiety. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of a fluorobenzyl group further enhances its potential biological activities.
Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . They are known to interact with a variety of biological targets, but the specific target would depend on the exact structure of the compound.
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their exact structure and the biological target they interact with. Some thiazole derivatives are known to inhibit the growth of cells by interfering with cell division .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, and neuroprotective effects . The exact pathways affected would depend on the specific structure of the compound and its biological target.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their exact structure. Some general characteristics of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes . These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely. Some thiazole derivatives are known to have antitumor activity, suggesting that they can cause cell death or inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the formation of the thiazole ring through the reaction of α-aminonitriles with dithioformic or dithiophenacetic acids . The benzothiadiazole moiety can be synthesized via diazo-coupling, Knoevenagel condensation, or Biginelli reaction . The final step involves coupling the thiazole and benzothiadiazole intermediates under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and benzothiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide . Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce amines .
Scientific Research Applications
N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Shares the benzothiazole moiety but lacks the thiazole ring.
Thiazole: Contains the thiazole ring but does not have the benzothiadiazole moiety.
Fluorobenzyl derivatives: Compounds with a fluorobenzyl group but different core structures.
Uniqueness
N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide is unique due to the combination of its thiazole and benzothiadiazole rings, along with the presence of a fluorobenzyl group.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4OS2/c18-12-4-1-10(2-5-12)7-13-9-19-17(24-13)20-16(23)11-3-6-15-14(8-11)21-22-25-15/h1-6,8-9H,7H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEVWMWDLFHUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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